2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Historical Development of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridines dates to 1925, when Tschitschibabin first reported the reaction of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions in sealed tubes. Early methods suffered from low yields, but subsequent refinements, such as the introduction of sodium hydrogen carbonate as a base, enabled milder reaction conditions and improved efficiency. Over the past decade, advancements in multicomponent reactions, oxidative coupling, and metal-free cycloisomerizations have further expanded synthetic accessibility. For example, NaOH-promoted cycloisomerizations now allow the synthesis of imidazo[1,2-a]pyridines under aqueous conditions, reducing environmental impact while maintaining high purity.
The structural diversification of this scaffold accelerated in the late 20th century, driven by its presence in marketed drugs like zolpidem (a sedative) and zolimidine (an antiulcer agent). The incorporation of bromophenyl and aldehyde groups into the core structure, as seen in 2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, reflects ongoing efforts to optimize bioactivity through targeted substitutions.
Significance in Heterocyclic Medicinal Chemistry
Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" due to their broad-spectrum biological activities. These include antimicrobial, anticancer, anticonvulsant, and antiviral effects, as demonstrated by derivatives such as the anti-tuberculosis agent imidazo[1,2-a]pyridine ethers (IPE). The 3-bromophenyl and aldehyde substituents in this compound enhance its electrophilic reactivity, making it a versatile intermediate for further functionalization.
The scaffold’s planar fused-ring system facilitates π-π stacking interactions with biological targets, while nitrogen atoms within the heterocycle participate in hydrogen bonding. For instance, imidazo[1,2-a]pyridine derivatives inhibit phosphoinositide 3-kinase (PI3K) by forming critical hydrogen bonds with catalytic residues, a mechanism validated through pharmacophore modeling. Such interactions underscore the scaffold’s adaptability in drug design.
Pharmacophoric Importance of the Fused Ring System
The imidazo[1,2-a]pyridine core serves as a multifunctional pharmacophore, with its fused ring system acting as a rigid framework that positions substituents for optimal target engagement. Key pharmacophoric features include:
- Hydrogen bond acceptors : The pyridine nitrogen and aldehyde group in this compound can interact with polar residues in enzyme active sites.
- Hydrophobic regions : The bromophenyl moiety enhances lipophilicity, promoting membrane permeability and binding to hydrophobic pockets.
- Electron-deficient aromatic systems : The conjugated rings enable charge-transfer interactions with biological targets, as observed in anticonvulsant imidazo[1,2-a]pyridines bearing fluorophenyl groups.
Comparative studies of imidazo[1,2-a]pyridine derivatives highlight the critical role of substituent placement. For example, 4-fluorophenyl analogs exhibit enhanced anticonvulsant activity in subcutaneous pentylene tetrazole models, whereas bulkier groups may improve selectivity for mycobacterial ATP synthase. These findings validate the scaffold’s utility in rational drug design.
Properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-12(9-18)17-7-2-1-6-13(17)16-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQMAFXVDZRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through multicomponent reactions, condensation reactions, or oxidative coupling.
Introduction of the bromophenyl group: This step often involves the use of brominated aromatic compounds and palladium-catalyzed cross-coupling reactions.
Formylation at the 3-position: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the imidazo[1,2-a]pyridine derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound’s aldehyde (-CHO) and 3-bromophenyl groups dominate its reactivity:
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Aldehyde functionality : Participates in nucleophilic additions, condensations, and redox reactions.
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Bromine substituent : Enables cross-coupling reactions (e.g., Suzuki–Miyaura) for biaryl construction.
C3-Aldehyde Functionalization
The aldehyde group undergoes condensation with amines to form imine derivatives. For example:
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Schiff base formation : Reacts with primary amines (e.g., benzylamine) in ethanol at 60°C to yield imine-linked derivatives .
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Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated nitriles .
Bromophenyl Group Reactivity
The 3-bromophenyl substituent facilitates cross-coupling:
Pathway for Aza-Friedel–Crafts Reactions
In Y(OTf)₃-catalyzed systems, the aldehyde reacts with amines to form iminium intermediates, which undergo electrophilic attack at the C3 position of imidazo[1,2-a]pyridine . Control experiments exclude radical pathways, favoring Lewis acid-mediated mechanisms .
Cross-Coupling Mechanisms
The bromine atom acts as a leaving group in palladium-catalyzed couplings:
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Oxidative addition of Pd(0) to the C–Br bond.
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Transmetalation with boronic acids (Suzuki) or amines (Buchwald–Hartwig).
Spectral Signatures
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¹H NMR (CDCl₃) : Aldehyde proton at δ 10.2–10.4 ppm; aromatic protons (imidazo[1,2-a]pyridine) at δ 7.5–8.1 ppm .
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¹³C NMR : Aldehyde carbon at δ 190–192 ppm; C–Br coupling observed in DEPT-135 .
Stability Considerations
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The aldehyde group is sensitive to oxidation; reactions require anhydrous conditions or stabilizing agents (e.g., molecular sieves) .
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Bromophenyl derivatives exhibit thermal stability up to 200°C, confirmed by TGA .
Limitations and Optimization Strategies
Scientific Research Applications
1. Anticancer Activity
Research indicates that 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological investigations. In vitro assays demonstrate its ability to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). It displayed potent activity, with minimum inhibitory concentration (MIC) values reported as low as 0.006 μM against certain strains, indicating its potential as a new therapeutic agent for tuberculosis.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation in various disease models.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom can be accomplished using brominating agents under controlled conditions.
- Aldehyde Functionalization : The final step involves the introduction of the carbaldehyde group via oxidation or other functionalization techniques.
Case Studies
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. Results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Table 2: Structure-Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Formyl group at C6 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against Mtb |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine skeleton allows for diverse substitutions. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Reactivity in Condensation Reactions :
- The aldehyde group in 2-(3-bromophenyl) derivatives participates in Schiff base formation, as seen in the synthesis of benzo[d]imidazole hybrids (e.g., compound 11c in ).
- Bromine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., coupling with amines or thiols) .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Notes:
Biological Activity
2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold has been extensively studied due to its significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown promising results against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv, indicating potent anti-tubercular activity .
- Enzyme Inhibition : Studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition. For example, some derivatives have shown AChE inhibition with IC50 values around 79 µM, while others have been identified as strong BChE inhibitors with IC50 values as low as 65 µM .
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine compounds can exhibit anticancer properties. Certain analogues have been tested against various cancer cell lines such as HeLa and MCF-7, demonstrating non-cytotoxicity at higher concentrations (IC50 > 128 μM) while still retaining significant activity .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their chemical structure. Key findings regarding SAR include:
- Substitution Patterns : The presence of different substituents on the phenyl ring significantly affects the potency of these compounds. For instance, benzyl amides containing specific substituents have shown enhanced anti-tubercular activity compared to unsubstituted analogues .
- Functional Groups : Modifications such as carboxylate and acetamide functionalities in the 3-position of the imidazo ring have been associated with increased potency against Mtb. The most active compounds often contain specific groups that enhance binding affinity to target enzymes or receptors .
Case Studies
- Anti-Tubercular Activity : A study conducted by Moraski et al. identified several imidazo[1,2-a]pyridine carboxamides that demonstrated impressive in vitro activity against both replicating and non-replicating Mtb strains. The most potent compounds had MIC values as low as 0.003 μM .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of certain derivatives against neurodegenerative diseases by inhibiting cholinesterase enzymes. These studies suggest that modifications in the imidazo[1,2-a]pyridine structure can lead to significant improvements in neuroprotective efficacy .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced to the imidazo[1,2-a]pyridine core. For example, phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are used as reagents under reflux conditions in chloroform. The reaction involves formylation of the imidazo[1,2-a]pyridine precursor, followed by purification via silica gel chromatography . Alternative methods include cyclocondensation of halogenated pyridines with imidazole derivatives, optimized for regioselectivity using elevated temperatures (80–100°C) in ethanol or dimethoxyethane .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and aromaticity .
- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity .
- Infrared (IR) spectroscopy to identify functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) .
Q. What safety precautions are necessary when handling this aldehyde derivative?
Aldehydes are typically reactive and may require handling in a fume hood. Use personal protective equipment (PPE) such as gloves and goggles. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Refer to safety data sheets (SDS) for related brominated aldehydes (e.g., 3-bromobenzaldehyde) for guidance on flammability and toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution in the Vilsmeier-Haack reaction .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .
- Catalyst use : Lewis acids like ZnCl₂ may improve cyclization efficiency in imidazo[1,2-a]pyridine synthesis .
- Post-reaction purification : Column chromatography with ethyl acetate/petroleum ether (1:1) effectively isolates the product .
Q. What structural features influence the biological activity of imidazo[1,2-a]pyridine derivatives, and how does the 3-bromophenyl group contribute?
The 3-bromophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic pockets in biological targets. Comparative studies show that bromine at the meta position increases steric bulk and may modulate selectivity in enzyme inhibition (e.g., kinases) . Substitution at the 3-carbaldehyde position allows further derivatization (e.g., Schiff base formation) to enhance pharmacological properties .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC or LC-MS to ensure >95% purity .
- Dose-response curves : Replicate experiments across multiple cell lines or enzymatic assays .
- Computational validation : Molecular docking studies to predict binding modes and explain activity differences .
Q. What computational methods are suitable for predicting the interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular docking (AutoDock, Glide) : Predicts binding affinities to proteins (e.g., SARS-CoV-2 main protease) using crystal structures .
- Molecular Dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes over time .
Q. What strategies are employed to study the reaction mechanisms of derivatization at the 3-carbaldehyde position?
Mechanistic studies often utilize:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic additions .
- Trapping intermediates : Use of stabilizing agents (e.g., NaBH₄ for imine reduction) to isolate reactive species .
- Spectroscopic monitoring : In situ IR or NMR to track aldehyde conversion to Schiff bases or hydrazones .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
